molecular formula C11H8ClNO4 B11580048 methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

Cat. No.: B11580048
M. Wt: 253.64 g/mol
InChI Key: ZTENAAHURFCLOO-YVMONPNESA-N
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Description

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 6-chloro-2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazinone core. The final step involves the esterification of the benzoxazinone with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized benzoxazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    Ethyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its properties.

Uniqueness

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is unique due to the presence of the chlorine atom and the specific configuration of the benzoxazinone core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H8ClNO3
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 51401336
  • Structural Characteristics : The compound features a benzoxazine ring system with a chloro substituent and an acetate moiety, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • Studies indicate that benzoxazine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration .
  • Antioxidant Properties :
    • The compound has shown potential antioxidant activity, which is essential in mitigating oxidative stress-related diseases. This property is attributed to the ability of the benzoxazine structure to donate electrons and scavenge free radicals .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays:

CompoundIC50 (µg/mL)
Methyl (2Z)-2-(6-chloro...)25
Ascorbic Acid15

These findings demonstrate that the compound exhibits promising antioxidant activity comparable to ascorbic acid .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF7 revealed:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Cell cycle arrest at G0/G1 phase

The results suggest that this compound could serve as a potential lead compound for anticancer drug development .

Case Studies

  • Case Study on Anticancer Effects :
    • A recent study investigated the effects of methyl (2Z)-2-(6-chloro...) on tumor growth in a murine model. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Resistance :
    • Another research project focused on the use of this compound in combination with conventional antibiotics to overcome resistance in bacterial strains. Results indicated enhanced efficacy when used synergistically with amoxicillin against resistant strains of E. coli.

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C11H8ClNO4/c1-16-10(14)5-8-11(15)17-9-3-2-6(12)4-7(9)13-8/h2-5,13H,1H3/b8-5-

InChI Key

ZTENAAHURFCLOO-YVMONPNESA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)OC2=C(N1)C=C(C=C2)Cl

Canonical SMILES

COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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